molecular formula C17H15NO4S B2599175 2-[2-(4-ethylphenyl)-2-oxoethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide CAS No. 565413-68-5

2-[2-(4-ethylphenyl)-2-oxoethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B2599175
CAS No.: 565413-68-5
M. Wt: 329.37
InChI Key: MXGOZQSSTFUPEL-UHFFFAOYSA-N
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Description

2-[2-(4-ethylphenyl)-2-oxoethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide is a complex organic compound that belongs to the class of benzothiazoles This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a sulfone group and an ethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-ethylphenyl)-2-oxoethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide typically involves multiple steps. One common method includes the reaction of 4-ethylbenzaldehyde with 2-aminobenzenesulfonamide under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized using a suitable oxidizing agent, such as hydrogen peroxide, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-ethylphenyl)-2-oxoethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfone group to a sulfide or thiol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the ethylphenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

2-[2-(4-ethylphenyl)-2-oxoethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[2-(4-ethylphenyl)-2-oxoethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-ethylphenyl)-2-oxoethyl 1-naphthoate
  • 2-[2-(4-bromo-2-fluorobenzyl)-1,1-dioxide-2H-1,2-benzothiazin-4(3H)-ylidene] acetic acid

Uniqueness

Compared to similar compounds, 2-[2-(4-ethylphenyl)-2-oxoethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide stands out due to its unique combination of a benzothiazole ring and a sulfone group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-(4-ethylphenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S/c1-2-12-7-9-13(10-8-12)15(19)11-18-17(20)14-5-3-4-6-16(14)23(18,21)22/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGOZQSSTFUPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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